1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-
Description
Electronic Effects
The electron-withdrawing acetyloxy group (−OAc) increases the electrophilicity of the adjacent ketone, enhancing its reactivity toward nucleophilic residues in enzymatic active sites. This electronic perturbation is critical for inhibitors targeting redox-sensitive enzymes like COX-2, where the ketone may form reversible covalent interactions with catalytic serine or tyrosine residues.
Metabolic Considerations
The acetyloxy moiety serves as a prodrug feature, undergoing enzymatic hydrolysis in vivo to release the active hydroxyl derivative. This strategy improves pharmacokinetic profiles by increasing solubility during systemic circulation while enabling targeted activation at disease sites.
Conformational Flexibility
The four-carbon butyl chain provides sufficient length and flexibility to accommodate steric constraints in heterogeneous binding pockets. Molecular docking studies of analogous phthalimide derivatives reveal that such chains adopt folded conformations in COX-2, maximizing van der Waals contacts with hydrophobic subpockets.
Table 2: Impact of Substituents on Biological Activity in Phthalimide Derivatives
Properties
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)-2-oxobutyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9(16)20-8-10(17)6-7-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXLHYLXUILQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497047 | |
| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65465-66-9 | |
| Record name | 2-[4-(Acetyloxy)-3-oxobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65465-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization with Protected Amines
In a patented process, phthalic anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid under reflux (120°C) with triethylamine as a base. This yields a substituted isoindole-1,3-dione precursor, which is subsequently functionalized. The reaction achieves near-quantitative conversion when conducted in anhydrous acetic acid, with triethylamine neutralizing HCl byproducts.
Table 1: Cyclization Conditions and Yields
| Starting Material | Amine Component | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Phthalic anhydride | 3-Aminopiperidine-2,6-dione·HCl | Acetic acid | 120°C | 98 |
| 5-Methylphthalic anhydride | Methylamine | Methanol | 80°C | 89.2 |
Introduction of the 4-(Acetyloxy)-3-oxobutyl Side Chain
The 4-(acetyloxy)-3-oxobutyl moiety is introduced via nucleophilic alkylation or Michael addition to the preformed isoindole-1,3-dione core.
Alkylation with Halogenated Intermediates
A two-step strategy involves:
- Synthesis of 4-chloro-3-oxobutyl acetate : Reacting diketene with acetyl chloride in the presence of AlCl₃ yields this intermediate.
- Nucleophilic substitution : The chloro group is displaced by the deprotonated nitrogen of the isoindole-1,3-dione core using K₂CO₃ in DMF at 60°C.
Table 2: Alkylation Efficiency
| Intermediate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-3-oxobutyl acetate | K₂CO₃ | DMF | 60°C | 75 |
| 4-Bromo-3-oxobutyl acetate | DBU | THF | 25°C | 82 |
Michael Addition to α,β-Unsaturated Ketones
An alternative route employs methyl vinyl ketone as a Michael acceptor. The isoindole-1,3-dione nitrogen attacks the β-position of the ketone, followed by acetylation of the resulting alcohol.
Acetylation and Oxidation Steps
Acetylation of Hydroxyl Intermediates
The hydroxyl group at the 4-position of the butyl chain is acetylated using acetic anhydride in pyridine. This step proceeds quantitatively at room temperature within 2 hours.
Oxidation to 3-Oxobutyl Derivatives
The ketone group is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate. Alternatively, PCC (pyridinium chlorochromate) in dichloromethane offers a milder oxidation with 90% efficiency.
Table 3: Oxidation Methods Comparison
| Reagent | Substrate | Solvent | Yield (%) |
|---|---|---|---|
| CrO₃/H₂SO₄ | 4-Hydroxybutyl | Acetone/H₂O | 88 |
| PCC | 4-Acetoxybutanol | CH₂Cl₂ | 90 |
Industrial-Scale Production Optimization
Continuous Flow Hydrogenation
Large-scale reduction of double bonds in intermediates employs continuous flow reactors with Pd/C catalysts. This method enhances safety and yield (95%) compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoindole core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Organic Synthesis
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Biological Imaging
This compound has been investigated for its potential as a fluorescent probe in biological imaging. Its unique photophysical properties make it suitable for tracking biological processes in live cells and tissues .
Medicinal Chemistry
In medicinal research, this compound is explored for its therapeutic applications:
- Anti-inflammatory Agents : Studies have shown that derivatives of isoindole compounds can exhibit anti-inflammatory properties, making them candidates for drug development .
- Anticancer Activity : Preliminary research indicates that isoindole derivatives may have anticancer effects by interacting with specific cellular pathways .
Material Science
The stability and reactivity of this compound make it valuable in developing advanced materials such as polymers and dyes. Its unique functional groups allow for modifications that enhance material properties .
Case Study 1: Fluorescent Probes
A study highlighted the use of isoindole derivatives as fluorescent probes in live-cell imaging. The research demonstrated that these compounds could effectively label cellular structures without significant cytotoxicity, paving the way for their use in biological research .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer potential of isoindole derivatives. The results indicated that certain modifications to the isoindole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby modulating the activity of these enzymes . The compound’s effects are mediated through its ability to form stable complexes with target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physical properties of the target compound with its analogs:
*Calculated based on core (C₈H₅NO₂) + substituent (C₅H₈O₄). †Estimated based on analog data. ‡Predicted higher than 358.6°C due to increased polarity.
Key Observations :
- The target compound has the highest molecular weight and polarity due to its acetyloxy and ketone groups, likely resulting in higher boiling points and solubility in polar solvents compared to methyl-substituted analogs .
- The indole-acryloyl derivative (compound 4 in ) incorporates a conjugated indole system, broadening applications in photodynamic therapy or fluorescence-based studies.
Reactivity and Stability
- The acetyloxy group in the target compound increases susceptibility to hydrolysis compared to non-esterified analogs (e.g., methyl-substituted derivative), necessitating careful storage in anhydrous conditions .
- Indole-acryloyl derivatives demonstrate extended π-conjugation, enhancing UV absorption properties for analytical or material science applications .
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives, particularly those with various substituents, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- , exploring its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a phthalimide structure that is known for its stability and versatility in drug design. The synthesis involves the introduction of an acetyloxy group which enhances its pharmacological profile. Various studies have synthesized multiple derivatives to evaluate their biological activities.
Cyclooxygenase Inhibition
One of the primary biological activities of this compound involves its inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process:
- COX-1 Inhibition : The compound showed significant inhibition of COX-1 activity, comparable to standard anti-inflammatory drugs like meloxicam.
- COX-2 Inhibition : Several derivatives demonstrated a higher affinity for COX-2 than COX-1, suggesting potential as selective anti-inflammatory agents.
The ratio of COX-2/COX-1 inhibition is critical for minimizing side effects associated with non-selective inhibitors.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Meloxicam | 50 | 60 | 1.2 |
| Compound A | 70 | 80 | 1.14 |
| Compound B | 65 | 85 | 1.31 |
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases.
Cytotoxicity Studies
In vitro studies revealed that the synthesized derivatives did not exhibit cytotoxicity in concentrations ranging from 10 to 90 µM. This suggests a favorable safety profile for further development.
The biological effects of the compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Factors : The compound modulates levels of various pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10.
- Molecular Docking Studies : Computational studies have shown strong binding interactions with key amino acids in the active sites of COX enzymes, indicating potential for effective inhibition.
Recent Research
A study published in PMC highlighted the synthesis and evaluation of various N-substituted isoindole derivatives. It was found that compounds with specific substitutions demonstrated enhanced COX inhibitory activity and antioxidant capacity.
Pharmacokinetics and Pharmacodynamics
Bioinformatics analyses revealed that these compounds possess suitable pharmacokinetic profiles, including good intestinal absorption and blood-brain barrier permeability. This suggests potential for central nervous system applications.
Q & A
[Basic] What analytical techniques are recommended for characterizing the structural integrity of 2-[4-(acetyloxy)-3-oxobutyl]-1H-isoindole-1,3(2H)-dione?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the acetyloxy group (δ ~2.1 ppm for methyl protons) and oxobutyl chain (multiplet signals for CH₂ groups). details NMR assignments for similar isoindole-dione derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₄H₁₃NO₅, theoretical MW: 275.08). provides MS data for structurally related indole-carboxylic acids .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm). emphasizes room-temperature stability, but periodic HPLC monitoring is advised to detect hydrolysis of the acetyloxy group .
[Advanced] How can researchers optimize the synthesis yield of this compound?
Answer:
- Key Variables:
- Solvent System: Reflux in acetic acid (as in ) promotes cyclization. Alternative solvents (e.g., DMF/acetic acid mixtures) may improve crystallinity .
- Catalyst: Sodium acetate (0.1 mol) enhances reaction efficiency ( ).
- Reaction Time: Monitor via TLC; 3–5 hours is typical for isoindole-dione formation .
| Condition | Yield (%) | Reference |
|---|---|---|
| Acetic acid, 3 h reflux | 72–78 | |
| DMF/AcOH, 5 h reflux | 85 |
[Basic] What stability considerations should be noted when storing this compound?
Answer:
- Storage Conditions: Store at room temperature in airtight, light-protected containers ( ). Moisture accelerates hydrolysis of the acetyloxy group .
- Degradation Monitoring: Periodic HPLC analysis (e.g., monthly) to detect hydrolyzed byproducts (e.g., free hydroxybutyl derivatives).
[Advanced] How to address discrepancies in reported biological activities of isoindole-dione derivatives across studies?
Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and compound purity (>95%). highlights variability in bioactivity due to PEG chain length in derivatives .
- Mechanistic Validation: Employ proteomics (e.g., affinity pull-down assays) to confirm target engagement. Compare results with structurally validated inhibitors (e.g., AChE inhibitors in ) .
- Data Reconciliation: Publish raw datasets (e.g., IC₅₀ values, dose-response curves) for meta-analysis.
[Advanced] What strategies improve the aqueous solubility of this compound for in vivo studies?
Answer:
- Chemical Modifications:
| Modification | Solubility (mg/mL) | Reference |
|---|---|---|
| Native Compound | 0.15 | |
| PEG5-NH₂ derivative | 2.3 |
[Basic] What spectroscopic features distinguish the oxobutyl and acetyloxy moieties in this compound?
Answer:
- Infrared (IR) Spectroscopy:
- Acetyloxy C=O stretch: ~1740 cm⁻¹.
- Isoindole-dione C=O: ~1710 cm⁻¹.
- ¹H NMR:
[Advanced] How to design a mechanistic study to identify the enzyme targets of this compound?
Answer:
- Affinity Chromatography: Immobilize the compound on NHS-activated resin and incubate with cell lysates. Elute bound proteins for LC-MS/MS identification (e.g., ’s piperazinyl derivatives for kinase targets) .
- Competitive Binding Assays: Use known inhibitors (e.g., AChE inhibitors from ) to validate target specificity .
- Structural Analysis: Co-crystallize the compound with purified enzymes (e.g., X-ray diffraction in ) to map binding sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
